4-Methyl-8-nitroquinoline
Overview
Description
4-Methyl-8-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Quinoline, the core structure of 4-Methyl-8-nitroquinoline, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Methyl-8-nitroquinoline is defined by the linear formula C10H8N2O2 . It has a molecular weight of 188.187 .Chemical Reactions Analysis
Quinoline derivatives have shown substantial biological activities . Various chemical reactions have been reported for the synthesis and functionalization of quinoline and its derivatives .Physical And Chemical Properties Analysis
4-Methyl-8-nitroquinoline has a molecular weight of 188.187 and a linear formula of C10H8N2O2 .Scientific Research Applications
Cytotoxicity and Metabolic Activation : 4-Methyl-8-nitroquinoline derivatives, specifically 4-alkylamino-5-nitroquinoline drugs, have been studied for their cytotoxic potency in cell cultures. These compounds have shown enhanced cytotoxicity under hypoxic conditions, indicating potential as hypoxia-selective cytotoxins in cancer treatment (Siim, Atwell, & Wilson, 1994).
Antibacterial Activity : New derivatives of 4-Methyl-8-nitroquinoline, such as 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinolines, have been synthesized and evaluated for their antibacterial activity. Some showed promising results against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
Effects on RNA Synthesis : 4-Nitroquinoline-N-oxide, a related compound, has been found to significantly inhibit RNA synthesis in tissue culture systems, suggesting its potential role in gene regulation and understanding the mechanisms of carcinogenic agents (Paul, Reynolds, & Montgomery, 1969).
Hypoxia-Selective Antitumor Agents : A class of 4-(alkylamino)nitroquinolines, including 4-Methyl-8-nitroquinoline derivatives, has been investigated for their use as hypoxia-selective cytotoxins and radiosensitizers in treating hypoxic tumor cells (Denny et al., 1992).
Neoplastic Transformation of Cells : 4-Nitroquinoline 1-oxide, a potent carcinogen, has been shown to cause neoplastic transformation in human diploid fibroblast cells. This has implications for understanding the mechanisms of carcinogenesis and could guide the development of cancer therapies (Kakunaga, 1978).
Corrosion Inhibition : 8-Hydroxyquinoline derivatives, related to 4-Methyl-8-nitroquinoline, have been synthesized and used as corrosion inhibitors for mild steel in acidic environments. This has applications in industrial metal preservation and protection (Rbaa et al., 2019).
Detection of Metal Ions : 8-Aminoquinoline-based chemosensors have been developed for selective detection of metal ions like Zn2+ and Al3+. This has potential applications in environmental monitoring and in biological studies (Ghorai et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that multiple biochemical pathways could be influenced by these compounds.
properties
IUPAC Name |
4-methyl-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGIJEBXIREQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062649 | |
Record name | 4-Methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-8-nitroquinoline | |
CAS RN |
2801-29-8 | |
Record name | 4-Methyl-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2801-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-methyl-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-8-nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 4-methyl-8-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the nitro group substitution pattern on the quinoline ring influence the reaction with hydrogen peroxide and acetic acid?
A1: The study demonstrates a significant difference in reactivity between 4-alkyl- and 3,4-dialkyl-cinnolines compared to their 8-nitro counterparts []. While the former primarily undergo N-oxidation to yield various N-oxides, 4-alkyl- and 3,4-dialkyl-8-nitrocinnolines react with hydrogen peroxide and acetic acid to form 8-nitro-cinnolin-4-ones. Interestingly, 4-Methyl-8-nitroquinoline, a closely related structure, follows a different reaction pathway yielding 2-amino-3-nitroacetophenone under identical conditions []. This highlights the substantial influence of both the nitro group position and the overall ring structure on the reaction outcome with hydrogen peroxide and acetic acid.
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